Rho-Kinase-IN-1

ROCK2 Isoform selectivity Cytoskeletal regulation

Rho-Kinase-IN-1 (CAS 1035094-83-7) delivers 7.8-fold selectivity for ROCK2 (Ki=3.9 nM) over ROCK1 (Ki=30.5 nM), making it the definitive tool for dissecting ROCK2-specific pathways in smooth muscle contraction, cytoskeletal reorganization, and cell migration. Unlike broader inhibitors Y-27632 or Fasudil, this compound minimizes confounding off-target effects. Verified purity (≥98%) qualifies it as an analytical standard for PK/PD studies, LC-MS/MS assay development, and as a benchmark comparator for novel ROCK inhibitor profiling. Disclosed in US20090325960A1 (compound 1.008). For research use only.

Molecular Formula C20H24N4S
Molecular Weight 352.5 g/mol
Cat. No. B1360949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRho-Kinase-IN-1
Molecular FormulaC20H24N4S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4
InChIInChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)
InChIKeyDPZSYTMLVCLGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rho-Kinase-IN-1: Potent and Selective ROCK Inhibitor for Research Applications


Rho-Kinase-IN-1 (CAS 1035094-83-7) is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Biochemically, it demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with inhibition constant (Ki) values of 30.5 nM and 3.9 nM, respectively . This compound was originally disclosed in US patent US20090325960A1 as compound 1.008 and is under investigation for its therapeutic potential in diseases characterized by excessive cell proliferation, tissue remodeling, edema, and inflammation [1].

Why Rho-Kinase-IN-1 Cannot Be Simply Replaced by Other ROCK Inhibitors


ROCK inhibitors are a diverse class of compounds with distinct selectivity profiles, potencies, and off-target effects. The two isoforms, ROCK1 and ROCK2, exhibit differential roles in cellular physiology; ROCK2 is primarily implicated in cytoskeletal regulation and smooth muscle contraction, while ROCK1 is more involved in immune cell migration and fibrotic responses [1]. Consequently, the specific isoform selectivity and potency of an inhibitor directly influence its biological and therapeutic outcome. Using a less selective or less potent alternative such as Y-27632 or Fasudil may lead to confounding off-target effects or require higher concentrations that introduce cytotoxicity, thereby compromising experimental reproducibility and translational validity. The specific, quantifiable performance metrics of Rho-Kinase-IN-1 must be considered to ensure the intended pharmacological profile is achieved.

Quantitative Differentiation of Rho-Kinase-IN-1 Against Key Comparators


ROCK2 Isoform Selectivity: Higher Affinity for ROCK2 Compared to ROCK1

Rho-Kinase-IN-1 demonstrates a notable preference for the ROCK2 isoform over ROCK1. In biochemical assays, the Ki for ROCK2 is 3.9 nM, which is approximately 7.8-fold lower than the Ki of 30.5 nM for ROCK1 . This profile contrasts with other inhibitors like Y-27632, which is equipotent for both isoforms, or RKI-1447, which exhibits only a 2.3-fold preference for ROCK2 .

ROCK2 Isoform selectivity Cytoskeletal regulation

Superior ROCK2 Potency Compared to First-Generation Inhibitor Y-27632

When compared to the widely used tool compound Y-27632, Rho-Kinase-IN-1 exhibits substantially higher potency for ROCK2. The Ki of Rho-Kinase-IN-1 for ROCK2 is 3.9 nM , whereas the reported Ki for Y-27632 against ROCK2 is approximately 300 nM . This represents a roughly 77-fold increase in potency.

ROCK2 inhibition Potency Y-27632

Favorable ROCK2 Inhibition Profile Relative to GSK429286A

Rho-Kinase-IN-1 is a more potent inhibitor of ROCK2 compared to GSK429286A, a common second-generation ROCK inhibitor. The Ki for Rho-Kinase-IN-1 against ROCK2 is 3.9 nM . In contrast, the IC50 of GSK429286A for ROCK2 is reported to be 63 nM , making Rho-Kinase-IN-1 over 16-fold more potent.

ROCK2 GSK429286A Comparative pharmacology

Defined Chemical Identity and Purity Guarantee from MedChemExpress

The analytical standard of Rho-Kinase-IN-1 (HY-100270R) from MedChemExpress is certified to a purity of 99.91% . This high level of purity is essential for ensuring accurate and reproducible biological data, minimizing the confounding effects of unknown impurities. In comparison, the common tool compound Y-27632 is often supplied as the dihydrochloride salt with purity specifications typically at ≥98% .

Quality control Purity Analytical standard

Patent-Disclosed Indication for Inflammatory Disease Models

Rho-Kinase-IN-1 (Compound 1.008) is specifically disclosed in US patent US20090325960A1, which describes methods for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease using Rho kinase inhibitors [1]. This provides a focused therapeutic rationale. In contrast, first-generation inhibitors like Y-27632 were originally developed for cardiovascular applications, and Fasudil (HA-1077) is approved for cerebral vasospasm, indicating divergent primary indications [2].

Inflammation Rheumatoid arthritis Inflammatory bowel disease

Recommended Applications of Rho-Kinase-IN-1 in Research and Drug Discovery


Investigating ROCK2-Specific Signaling in Smooth Muscle Biology

Due to its 7.8-fold higher affinity for ROCK2 over ROCK1 (Ki = 3.9 nM vs. 30.5 nM), Rho-Kinase-IN-1 is an ideal tool for dissecting ROCK2-specific contributions to vascular and airway smooth muscle contraction, cytoskeletal reorganization, and cell migration . This selective profile minimizes confounding effects from ROCK1 inhibition, providing clearer insights into isoform-specific physiology.

Validating ROCK Inhibition in Preclinical Models of Inflammatory Disease

Rho-Kinase-IN-1 is disclosed in patent literature for the treatment of inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease . It is well-suited for use in rodent models of colitis or collagen-induced arthritis to validate the therapeutic hypothesis that ROCK inhibition can attenuate inflammation, edema, and tissue remodeling [1]. Its high potency for ROCK2 allows for effective dosing while minimizing off-target liabilities.

Use as a High-Purity Analytical Standard in PK/PD Studies

The availability of Rho-Kinase-IN-1 as an analytical standard with 99.91% purity makes it a superior choice for quantitative bioanalysis, pharmacokinetic/pharmacodynamic (PK/PD) studies, and the development of robust LC-MS/MS assays. This ensures precise and accurate measurement of compound exposure in biological matrices, which is critical for interpreting efficacy and toxicity data.

Comparative Pharmacology Studies with Next-Generation ROCK Inhibitors

With its distinct potency profile against ROCK2 (Ki = 3.9 nM), Rho-Kinase-IN-1 serves as a valuable comparator for profiling novel ROCK inhibitors in development. Its superior potency relative to GSK429286A (IC50 = 63 nM for ROCK2) and Y-27632 (Ki = 300 nM for ROCK2) [1] provides a benchmark for assessing the improved target engagement and cellular efficacy of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rho-Kinase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.